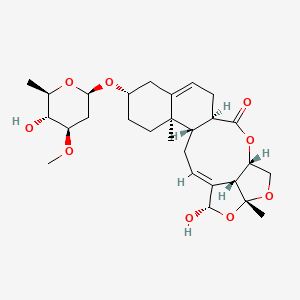

Ganglioside GM3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

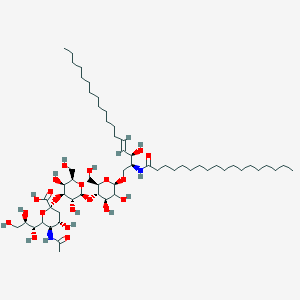

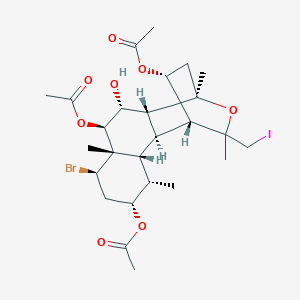

Ganglioside GM3 (D18:1/18:0), also known as this compound or GLAC1, belongs to the class of organic compounds known as gangliosides. These are lipid molecules composed of a glycosphingolipid (ceramide and saccharide) with one or more sialic acids linked on the sugar chain. They are usually oligoglycosylceramides derived from lactosylceramide and containing a sialic acid residue such as N-acetylneuraminic acid. This compound (D18:1/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound (D18:1/18:0) has been found throughout most human tissues. Within the cell, this compound (D18:1/18:0) is primarily located in the membrane (predicted from logP), myelin sheath and endosome.

A ganglioside present in abnormally large amounts in the brain and liver due to a deficient biosynthetic enzyme, G(M3):UDP-N-acetylgalactosaminyltransferase. Deficiency of this enzyme prevents the formation of G(M2) ganglioside from G(M3) ganglioside and is the cause of an anabolic sphingolipidosis.

科学的研究の応用

GM3 and Insulin Sensitivity

Ganglioside GM3 has been identified as a negative regulator of insulin signaling. Mice lacking GM3 synthase showed enhanced insulin receptor phosphorylation, heightened sensitivity to insulin, and were protected from high-fat diet-induced insulin resistance. This suggests GM3's potential as a therapeutic target for type 2 diabetes (Yamashita et al., 2003).

GM3 in Tumor Angiogenesis

GM3 has shown to suppress the proangiogenic effects of vascular endothelial growth factor (VEGF) and ganglioside GD1a. It inhibited the proliferation and migration of human umbilical vein endothelial cells (HUVECs), suggesting antiangiogenic action and potential for reducing tumor angiogenesis (Mukherjee et al., 2008).

GM3's Role in Obesity-Associated Insulin Resistance

Aberrant production of GM3 ganglioside is linked to pathophysiological changes associated with obesity, which can lead to metabolic disorders like insulin resistance and type 2 diabetes mellitus. Targeting GM3 biosynthesis could be a strategy to counteract obesity-related metabolic disorders (Lipina & Hundal, 2015).

GM3 and Cancer Development

GM3 is strongly related to human tumors, including lung and brain cancers. It has effects on cancer development and progression, and its overexpression in several cancers suggests its potential as a target for cancer treatment (Zheng et al., 2019).

GM3 Synthesis and Breast Cancer Metastasis

Silencing of GM3 synthase in murine breast cancer cells significantly inhibited cell migration, invasion, and anchorage-independent growth in vitro, as well as lung metastasis in vivo. This indicates GM3 synthase as a valuable therapeutic target in breast cancer (Gu et al., 2008).

GM3 in Glioma Treatment

Exogenous GM3 has shown potential as a therapeutic agent in patients with glioma, inhibiting proliferation and invasion of glioma cells and inducing apoptosis (Fujimoto et al., 2004).

特性

分子式 |

C59H108N2O21 |

|---|---|

分子量 |

1181.5 g/mol |

IUPAC名 |

(2S,4S,5R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C59H108N2O21/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(69)61-40(41(66)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-77-56-51(73)50(72)53(45(37-64)79-56)80-57-52(74)55(49(71)44(36-63)78-57)82-59(58(75)76)34-42(67)47(60-39(3)65)54(81-59)48(70)43(68)35-62/h30,32,40-45,47-57,62-64,66-68,70-74H,4-29,31,33-38H2,1-3H3,(H,60,65)(H,61,69)(H,75,76)/b32-30+/t40-,41+,42-,43+,44+,45+,47+,48+,49-,50+,51?,52+,53+,54?,55-,56+,57-,59-/m0/s1 |

InChIキー |

UIKPUUZBQYTDRX-TZRPUUGGSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H](C(O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

物理的記述 |

Solid |

溶解性 |

Insoluble |

同義語 |

G(M3) Ganglioside Ganglioside GM3 GM3, Ganglioside Hematoside II3NeuAcLacCer Lactosylceramide, Sialyl Sialyl Lactosylceramide Sialyllactosylceramide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8S,9S,10R,13R,14R,17S)-17-acetyl-7,14-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1259738.png)

![methyl (1S,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1259740.png)

![5-hydroxy-7-prop-2-en-(E)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one](/img/structure/B1259746.png)

![N-[4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide](/img/structure/B1259747.png)

![(1S,4S,9S,10R,13R,14R)-14-hydroxy-5,5,9-trimethyl-14-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]tetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1259758.png)